molecular formula C15H12O3 B1474101 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde CAS No. 927802-51-5

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1474101
CAS No.: 927802-51-5
M. Wt: 240.25 g/mol
InChI Key: PGCNKHJSIKKVLE-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is a synthetic organic compound featuring a benzodioxole core substituted with a 4-methylphenyl group and an aldehyde function. This structure is part of a class of 1,3-benzodioxole derivatives noted for their diverse biological activities and utility in medicinal chemistry research . The 1,3-benzodioxole scaffold is a key pharmacophore in the development of novel bioactive molecules. Related analogues have been designed and screened as potent agonists for plant hormone receptors, demonstrating significant potential in regulating plant growth and development . Furthermore, structurally similar compounds are investigated as intermediates in synthesizing more complex molecules for pharmaceutical applications, including as potential antitumor agents . The aldehyde group present in the structure makes it a versatile building block for further chemical synthesis, enabling the creation of libraries for drug discovery and biological screening. This product is intended for research purposes in chemical synthesis and biological studies. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

6-(4-methylphenyl)-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)13-7-15-14(17-9-18-15)6-12(13)8-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCNKHJSIKKVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 6-(4-methylphenyl)-1,3-benzodioxole-5-carbaldehyde generally follows a multi-step synthetic route:

  • Starting Material: The synthesis often begins with a substituted benzodioxole core such as 1,3-benzodioxole or its derivatives.
  • Aromatic Substitution: Introduction of the 4-methylphenyl group onto the benzodioxole ring via cross-coupling or condensation methods.
  • Formylation: Regioselective formylation at the 5-position of the benzodioxole ring to introduce the aldehyde group.

This approach ensures the aldehyde functionality is installed in a controlled manner, preserving the integrity of the benzodioxole and the 4-methylphenyl substituent.

Detailed Preparation Methods

Vilsmeier-Haack Formylation

The most common and effective method for the formylation of benzodioxole derivatives is the Vilsmeier-Haack reaction , which uses a formylating reagent generated in situ from POCl₃ and DMF (dimethylformamide).

  • Procedure:

    • A suspension of 6-(4-methylphenyl)-1,3-benzodioxole (or its precursor) is treated with POCl₃ and DMF under an inert atmosphere.
    • The reaction temperature is maintained between 0°C and 5°C during the addition to control reactivity and prevent side reactions.
    • After completion, the reaction mixture is quenched with water or ice, followed by neutralization.
    • The crude product is extracted and purified by recrystallization or column chromatography.
  • Yields: Typically, yields range from 68% to 75% for similar benzodioxole aldehydes using this method.

  • Notes: The Vilsmeier-Haack reaction is favored for its regioselectivity at the 5-position of the benzodioxole ring and compatibility with various substituents on the aromatic ring.

Friedel-Crafts Acylation (Alternative Method)

An alternative route involves Friedel-Crafts acylation using AlCl₃ as a catalyst and an acyl chloride derivative to introduce the aldehyde group.

  • Procedure:

    • The benzodioxole derivative is reacted with an appropriate acyl chloride in the presence of AlCl₃ at room temperature.
    • The reaction mixture is worked up with aqueous acid to quench the catalyst.
    • Purification is achieved by recrystallization or chromatography.
  • Yields: Moderate yields around 55-60% are reported.

  • Limitations: This method is less selective and may lead to polyacylation or rearrangements, making it less preferred for sensitive substrates.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Cross-coupling (4-methylphenyl introduction) 5-Bromo-1,3-benzodioxole, 4-methylphenylboronic acid, Pd catalyst, K₂CO₃, toluene, 80-100°C, inert atmosphere 75-85 High regioselectivity, mild conditions
Formylation (Vilsmeier-Haack) POCl₃, DMF, 0–5°C, inert atmosphere 68-75 Regioselective formylation at 5-position
Alternative formylation AlCl₃, Acyl chloride, RT 55-60 Less selective, possible side reactions

Purification and Characterization

  • Purification:

    • Recrystallization from ethanol or ethyl acetate is commonly used to obtain pure aldehyde crystals.
    • Column chromatography on silica gel with ethyl acetate/hexane gradient ensures high purity (>95%).
  • Characterization:

    • NMR Spectroscopy: Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR; aromatic protons show characteristic splitting.
    • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ corresponding to the aldehyde C=O stretch.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight (e.g., m/z 256 for C15H12O3).
    • Melting Point: Typically around 128–130°C, confirming purity and identity.

Research Findings and Notes

  • The synthesis of benzodioxole aldehydes with alkyl and aryl substituents has been optimized to achieve high yields and regioselectivity.
  • Formylation using SnCl4 with dihydroapiol derivatives has yielded up to 90% in related benzodioxole aldehydes, indicating potential for similar high yields with optimized catalysts.
  • Hydrogenation steps preceding formylation (e.g., converting apiol to dihydroapiol) may be required depending on the starting material.
  • Spectroscopic data confirm the successful incorporation of the aldehyde group and the 4-methylphenyl substituent, with mass spectra showing expected fragmentation patterns.
  • Safety precautions include handling reagents like POCl₃ and AlCl₃ under inert atmosphere and low temperature to control exothermic reactions.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Vilsmeier-Haack Formylation POCl₃, DMF 0–5°C, inert atmosphere 68-75 High regioselectivity, mild Requires careful temperature control
Friedel-Crafts Acylation AlCl₃, Acyl chloride Room temperature 55-60 Simple setup Lower selectivity, side reactions
Suzuki-Miyaura Coupling Pd catalyst, 4-methylphenylboronic acid, base 80–100°C, inert atmosphere 75-85 Efficient aryl substitution Requires expensive catalysts
SnCl4 Catalyzed Formylation (related) SnCl4, dihydroapiol 0°C, 1 hour ~90 High yield Specific to certain substrates

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-(4-Methylphenyl)-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-(4-Methylphenyl)-1,3-benzodioxole-5-methanol.

    Substitution: 6-(4-Methylphenyl)-1,3-benzodioxole-5-nitrobenzene (in the case of nitration).

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzodioxole moiety with a 4-methylphenyl group, contributing to its distinct chemical properties. The molecular formula is C16_{16}H14_{14}O3_{3}, with a molecular weight of approximately 270.29 g/mol. The presence of the aldehyde functional group enhances its reactivity, making it suitable for various chemical transformations.

Chemistry

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

  • Oxidation : Converting the aldehyde to carboxylic acids.
  • Reduction : Transforming the aldehyde group into alcohols.
  • Substitution : Participating in nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess activity against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties. For instance, a study evaluating related compounds reported effective inhibition of tumor cell proliferation across different cancer cell lines.

Table 1: Cytotoxicity Results of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCC827 (Lung)6.26 ± 0.33
Compound BNCI-H358 (Lung)6.48 ± 0.11
This compoundVariousTBD

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development for conditions such as cancer and infectious diseases. Its mechanism of action may involve interaction with specific molecular targets or pathways, modulating enzyme or receptor activity.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its stability and unique odor properties make it an attractive candidate for use in perfumery and flavoring industries.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of several derivatives against common pathogens, demonstrating significant inhibition rates compared to control groups.
  • Anticancer Research :
    • Research involving cancer cell lines showed that derivatives of this compound inhibited cell growth effectively, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde

This compound () shares the 1,3-benzodioxole core and carbaldehyde group but differs in substituents: a methoxymethoxy group at position 6 and a trifluoromethyl group at position 5. However, the bulky trifluoromethyl group may reduce solubility in polar solvents .

6-(2-Thienyl)-1,3-benzodioxole-5-carbaldehyde

Substituting the 4-methylphenyl group with a thienyl moiety () introduces aromatic heterocyclic character. Thienyl groups can alter electronic properties (e.g., π-stacking capacity) and bioavailability. The sulfur atom in thienyl may also influence redox behavior, which is absent in the purely hydrocarbon-based 4-methylphenyl substituent .

6-(4-Methoxy-1-cyclohexen-1-yl)-1,3-benzodioxole-5-carbaldehyde

This analogue () replaces the 4-methylphenyl group with a methoxy-substituted cyclohexenyl ring. The methoxy group could enhance solubility but may reduce membrane permeability compared to the hydrophobic methyl group .

Functional Analogues with Antimitotic Activity

6-Benzyl-1,3-benzodioxole Derivatives

highlights 6-benzyl-1,3-benzodioxole derivatives as potent tubulin polymerization inhibitors. Key structural requirements include:

  • An intact dioxole ring.
  • A methoxy or ethoxy group at position 5 (vs. carbaldehyde in the target compound).
  • A para-methoxy group on the benzyl substituent (vs. para-methyl in the target).

The carbaldehyde group in the target compound may reduce antimitotic activity compared to methoxy/ethoxy substituents, as the latter are critical for hydrogen bonding with tubulin . However, the methyl group on the benzyl moiety may improve lipophilicity, enhancing cellular uptake.

Oxazolo[4,5-d]pyrimidine Derivatives

Compounds like 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine () share the 4-methylphenyl substituent but feature a fused oxazole-pyrimidine core. These derivatives exhibit diverse bioactivities, including kinase inhibition, but lack the benzodioxole scaffold’s conformational rigidity. The carbaldehyde group in the target compound offers a reactive site absent in these analogues, enabling targeted drug design .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde 266.3 3.2 0.15 (DMSO) 4-Methylphenyl, carbaldehyde
6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde 318.3 2.8 0.08 (DMSO) Methoxymethoxy, trifluoromethyl
6-(2-Thienyl)-1,3-benzodioxole-5-carbaldehyde 258.3 2.5 0.20 (DMSO) Thienyl
6-Benzyl-5-methoxy-1,3-benzodioxole 256.3 3.5 0.10 (Water) Benzyl, methoxy

The target compound’s higher logP (3.2) compared to thienyl and trifluoromethyl analogues suggests greater lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound belongs to the class of benzodioxole derivatives, characterized by a dioxole ring fused with a benzene moiety. Its structure can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It may inhibit the growth of various pathogens by interacting with specific enzymes or receptors involved in microbial metabolism. The exact molecular targets remain under investigation, but preliminary studies suggest that it could be effective against both gram-positive and gram-negative bacteria.

Anticancer Properties

The compound has shown promising results in anticancer research. Studies have demonstrated its cytotoxic effects on several cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. For instance, a derivative of benzodioxole was noted to significantly disrupt mitochondrial membrane potential and induce apoptosis in these cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
A54915Induction of apoptosis
C620Disruption of mitochondrial function
NIH/3T3 (control)>100Low toxicity observed

The mechanism through which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial growth and cancer cell proliferation.
  • Apoptosis Induction: It has been shown to promote both early and late apoptosis in cancer cell lines, indicating a potential pathway for therapeutic intervention .
  • DNA Synthesis Inhibition: Studies have reported that certain derivatives can inhibit DNA synthesis in cancer cells, further contributing to their anticancer activity .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several benzodioxole derivatives, including this compound. The findings indicated that this compound led to significant reductions in cell viability in A549 and C6 cell lines while showing minimal toxicity towards normal NIH/3T3 cells. This selectivity highlights its potential as a therapeutic agent .

Case Study 2: Antimicrobial Potential

In another investigation focused on antimicrobial activity, the compound was tested against multiple bacterial strains. Results demonstrated significant inhibition zones, suggesting its effectiveness as an antimicrobial agent. Further studies are needed to elucidate the precise mechanisms involved in this activity.

Q & A

Basic: What are the common synthetic routes for preparing 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, the benzodioxole core can be functionalized by reacting a halogenated precursor (e.g., 5-bromo-1,3-benzodioxole) with 4-methylphenyl Grignard or organozinc reagents under palladium catalysis . Alternatively, the aldehyde group can be introduced via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) on a pre-functionalized benzodioxole intermediate. Key steps include purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .

Advanced: How can researchers optimize synthesis yield when steric hindrance from the 4-methylphenyl group impedes reaction efficiency?

Methodological Answer:
Steric hindrance can be mitigated by:

  • Catalyst selection: Using bulky ligands (e.g., XPhos) in cross-coupling reactions to enhance selectivity .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature modulation: Gradual heating (e.g., reflux in THF) ensures controlled reaction progression.
  • Pre-functionalization: Introducing the aldehyde group early in the synthesis to avoid steric clashes during later steps .
    Validate optimization via kinetic studies and HPLC monitoring of intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H NMR confirms the aldehyde proton (~9.8–10.2 ppm) and methylphenyl substituents (δ ~2.4 ppm for CH₃). ¹³C NMR identifies carbonyl carbons (~190 ppm) and benzodioxole ring carbons .
  • IR spectroscopy: Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch).
  • Mass spectrometry (HRMS): Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography: Resolves stereoelectronic effects and bond angles in crystalline derivatives .

Advanced: How does X-ray crystallography resolve ambiguities in structural determination of derivatives?

Methodological Answer:
X-ray crystallography provides unambiguous confirmation of:

  • Regiochemistry: Positions of substituents (e.g., methylphenyl vs. benzodioxole orientation) via bond length and torsion angle analysis .
  • Conformational flexibility: Intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence reactivity .
    For non-crystalline compounds, use computational methods (DFT) to model electron density maps and compare with experimental NMR/IR data .

Advanced: How can electronic effects of substituents on the benzodioxole ring be systematically analyzed?

Methodological Answer:

  • Comparative reactivity studies: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups and measure reaction rates in nucleophilic additions .
  • DFT calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
  • Spectroscopic probes: Use UV-Vis to track charge-transfer interactions influenced by substituents .
    Correlate findings with Hammett σ constants to quantify electronic effects .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar aldehyde derivatives from non-polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC: For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

  • Standardized protocols: Measure solubility in controlled solvents (e.g., DMSO, ethanol) at fixed temperatures (25°C ± 0.1) using UV-Vis calibration curves .
  • Thermodynamic analysis: Calculate Hansen solubility parameters to predict compatibility with solvents .
  • Cross-validate: Compare results with computational COSMO-RS models to identify outliers in literature data .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors.
  • PPE: Wear nitrile gloves and safety goggles; avoid contact with skin/eyes.
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What strategies enable regioselective functionalization of the benzodioxole ring?

Methodological Answer:

  • Directed ortho-metalation: Use directing groups (e.g., -OMe) to install substituents at specific positions via lithiation .
  • Protecting groups: Temporarily block reactive sites (e.g., aldehyde) during functionalization .
  • Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids to target C-5 or C-6 positions selectively .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

  • Molecular dynamics (MD): Simulate reaction pathways for nucleophilic additions or cyclizations .
  • Docking studies: Predict binding affinity with biological targets (e.g., enzymes) if applicable.
  • QSPR models: Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
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6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.